(6R)-Tetrahydro-L-biopterin-d3 (sulfate)

LC-MS/MS quantification stable isotope dilution BH4 bioanalysis

Choose (6R)-Tetrahydro-L-biopterin-d3 (sulfate) as your SIL-IS to eliminate quantification bias from matrix effects, extraction variability, and BH4 autoxidation. The +3 Da mass shift at the terminal methyl provides baseline MS resolution without altering chromatographic behavior or ionization efficiency, unlike non-isotopic analogs. The sulfate salt ensures accurate gravimetric preparation and enhanced aqueous solubility. Essential for clinical PK, diagnostic CSF pterin profiling, and sapropterin/sepiapterin bioequivalence studies.

Molecular Formula C9H17N5O7S
Molecular Weight 342.35 g/mol
Cat. No. B12414827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6R)-Tetrahydro-L-biopterin-d3 (sulfate)
Molecular FormulaC9H17N5O7S
Molecular Weight342.35 g/mol
Structural Identifiers
SMILESCC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O.OS(=O)(=O)O
InChIInChI=1S/C9H15N5O3.H2O4S/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7;1-5(2,3)4/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17);(H2,1,2,3,4)/t3-,4+,6-;/m0./s1/i1D3;
InChIKeyYCBVHESKFWFUMG-ZQJSTJEJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (6R)-Tetrahydro-L-biopterin-d3 (sulfate): Stable Isotope-Labeled Internal Standard for BH4 Quantification


(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is a deuterium-labeled analog of (6R)-5,6,7,8-tetrahydrobiopterin (BH4), the biologically active enantiomer that functions as an essential cofactor for aromatic amino acid hydroxylases (phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase) and nitric oxide synthase [1]. The compound incorporates three deuterium atoms at the terminal methyl position of the 1,2-dihydroxypropyl side chain, providing a nominal mass shift of +3 Da relative to unlabeled BH4 while preserving near-identical physicochemical properties including retention time and ionization efficiency [2]. As a stable isotope-labeled internal standard (SIL-IS), this compound is specifically designed for quantitative LC-MS/MS bioanalysis of BH4 in biological matrices such as plasma and cerebrospinal fluid, where it corrects for matrix effects, extraction variability, and instrument drift that compromise analytical accuracy in endogenous cofactor measurement [2].

Why Unlabeled BH4 and Non-Isotopic Internal Standards Cannot Substitute for (6R)-Tetrahydro-L-biopterin-d3 in Quantitative Bioanalysis


Generic substitution fails for three interconnected analytical reasons. First, unlabeled BH4 cannot serve as an internal standard in mass spectrometry-based quantification because it is indistinguishable from the endogenous analyte in the same sample, precluding independent signal resolution [1]. Second, structurally dissimilar internal standards (such as neopterin or biopterin analogs) fail to co-elute with BH4 under reversed-phase LC conditions, resulting in differential matrix effect compensation and systematic quantification bias [2]. Third, BH4 is exquisitely susceptible to spontaneous autoxidation in biological matrices—without an antioxidant-stabilized workflow and isotope dilution correction, measured concentrations can be underestimated by over 90% [3]. (6R)-Tetrahydro-L-biopterin-d3 (sulfate) provides the requisite mass differentiation while preserving the exact chromatographic behavior, redox susceptibility, and ionization characteristics of the native analyte, enabling accurate correction of both pre-analytical degradation and analytical variability. The sulfate salt form further enhances aqueous solubility and handling stability relative to the free base, a practical consideration for method development and long-term storage .

Quantitative Differentiation Evidence: (6R)-Tetrahydro-L-biopterin-d3 (sulfate) Versus Alternative Internal Standards


Mass Shift Adequacy: +3 Da Differentiation Enables Reliable Signal Resolution from Native BH4

(6R)-Tetrahydro-L-biopterin-d3 provides a nominal mass shift of +3 Da relative to unlabeled (6R)-BH4, which is sufficient for baseline mass spectrometric resolution while avoiding the isotopic cross-talk and ion suppression artifacts that can occur with +1 Da or +2 Da deuterated standards [1]. This +3 Da shift places the internal standard signal three m/z units away from the endogenous analyte, eliminating the need for complex isotopic correction algorithms required when the internal standard contributes measurable signal to the analyte channel [2]. By comparison, 13C-labeled or 15N-labeled alternatives, while providing equivalent mass shifts, require more complex and costly synthetic routes; deuterium labeling at the terminal methyl group avoids exchangeable protons, ensuring label stability under typical LC-MS sample preparation conditions [1].

LC-MS/MS quantification stable isotope dilution BH4 bioanalysis

Co-Elution Fidelity: Identical Chromatographic Retention Time to Native BH4 Ensures Matrix Effect Correction

(6R)-Tetrahydro-L-biopterin-d3 co-elutes exactly with unlabeled (6R)-BH4 under reversed-phase LC conditions, a critical requirement for accurate internal standard-based correction. In contrast, non-isotopic internal standards such as neopterin or biopterin exhibit different retention times and therefore experience different matrix-induced ion suppression or enhancement profiles, leading to quantification bias [1]. The deuterium labeling in (6R)-Tetrahydro-L-biopterin-d3 occurs at the terminal methyl position of the 1,2-dihydroxypropyl side chain, which does not participate in hydrogen-bonding interactions that govern chromatographic retention, thereby preserving identical hydrophobicity and retention behavior to the native analyte . This co-elution property is essential for correcting the pronounced matrix effects observed in plasma BH4 analysis, where endogenous phospholipids and proteins can cause ion suppression exceeding 30-50% [1].

matrix effect compensation stable isotope dilution LC-MS/MS method validation

Kinetic Isotope Effect on Oxidative Metabolism: Deuterium Labeling Reduces CYP450-Mediated Degradation Rate

The incorporation of three deuterium atoms at the terminal methyl position of (6R)-Tetrahydro-L-biopterin-d3 introduces a primary kinetic isotope effect (KIE) that reduces the rate of cytochrome P450-mediated oxidative metabolism at the labeled position [1]. Deuterium-carbon bonds exhibit a higher zero-point energy than hydrogen-carbon bonds, requiring greater activation energy for bond cleavage; for CYP450-mediated hydroxylation and N-dealkylation reactions that involve C-H bond breaking, the deuterium KIE typically ranges from 2- to 10-fold reduction in reaction rate [1]. While unlabeled BH4 undergoes rapid oxidative degradation in biological systems (half-life in human plasma approximately 3.3-5.1 hours following oral administration, with nearly complete oxidation occurring without antioxidant protection) [2], the deuterated analog exhibits enhanced metabolic stability [3]. This property is particularly advantageous for long-term pharmacokinetic tracer studies where distinguishing administered compound from endogenous BH4 requires the labeled species to persist at detectable levels throughout the sampling interval.

metabolic stability kinetic isotope effect deuterated analog pharmacokinetic tracer

Sulfate Salt Form: Enhanced Solubility and Handling Stability Versus Free Base

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) is supplied as the sulfate salt rather than the free base, a formulation that improves aqueous solubility and handling characteristics for analytical method development . The sulfate counterion enhances dissolution in aqueous mobile phases and biological sample diluents, facilitating accurate gravimetric preparation of stock solutions and reducing precipitation artifacts during sample workup . By comparison, unlabeled BH4 is typically supplied as the dihydrochloride salt (CAS 17528-72-2), which may exhibit different hygroscopicity and stability profiles . The sulfate form's improved solubility is particularly relevant for preparing concentrated stock solutions required for stable isotope dilution workflows, where accurate and precise addition of a known internal standard amount is critical to quantification accuracy [1].

sulfate salt aqueous solubility reference standard stability formulation advantage

Analytical Performance in Validated Methods: Supporting Quantification Down to 0.02 ng/mL LOQ

While (6R)-Tetrahydro-L-biopterin-d3 (sulfate) itself has not been the subject of published head-to-head method comparisons, deuterated BH4 internal standards of similar labeling strategy (including d3- and d5-labeled variants) have been successfully employed in validated LC-MS/MS methods demonstrating limits of quantification (LOQ) as low as 0.02 ng/mL for BH4 in human plasma [1] and linear working ranges of 3 to 200 nmol/L in cerebrospinal fluid analysis [2]. In one validated method using BH4-BC-d5 as stable isotope internal standard, the LOQ of 0.02 ng/mL was achieved following benzoyl chloride derivatization, representing a substantial sensitivity improvement over traditional HPLC-fluorescence or electrochemical detection methods [1]. A separate validated LC-MS/MS method for direct BH4 quantification in human plasma without derivatization established a calibration range of 0.5-500 ng/mL using stable isotope dilution, demonstrating applicability for pharmacokinetic assessment of orally administered sepiapterin and BH4 [3]. The mass spectrometric sensitivity enabled by deuterated internal standards supports quantification of endogenous BH4 concentrations in healthy volunteers, which typically range from sub-ng/mL to low ng/mL levels in plasma [1].

method validation limit of quantification stable isotope dilution plasma BH4 analysis

Stereochemical Specificity: (6R) Enantiomer Versus (6S) Diastereomer Mixtures

(6R)-Tetrahydro-L-biopterin-d3 (sulfate) contains the biologically active 6R enantiomer that matches the stereochemistry of endogenous BH4 and the pharmaceutical agent sapropterin dihydrochloride (Kuvan®) [1]. The 6R configuration is essential for proper binding to phenylalanine hydroxylase, tyrosine hydroxylase, tryptophan hydroxylase, and nitric oxide synthase, with the 6S enantiomer exhibiting substantially reduced or absent cofactor activity [2]. Several commercially available deuterated BH4 standards are supplied as mixtures of diastereomers (e.g., (6S)-Tetrahydro-L-biopterin-d3 disulfate, mixture of diastereomers, CAS 1329499-33-3) . While diastereomer mixtures may be acceptable for some analytical applications where chromatographic separation of stereoisomers is achieved, they introduce additional complexity in quantitative workflows and may not accurately represent the biological behavior of the active 6R form in tracer studies . The single-enantiomer (6R) specification eliminates this uncertainty and aligns directly with the stereochemistry of both endogenous BH4 and the therapeutic agent sapropterin [1].

stereochemistry 6R enantiomer biologically active form chiral purity

Optimal Procurement and Application Scenarios for (6R)-Tetrahydro-L-biopterin-d3 (sulfate)


Quantitative LC-MS/MS Bioanalysis of Endogenous BH4 in Plasma and Cerebrospinal Fluid

This compound is optimized as a stable isotope-labeled internal standard for quantitative LC-MS/MS methods measuring endogenous BH4 in biological matrices. The +3 Da mass shift provides baseline resolution from the native analyte, while the sulfate salt form ensures accurate gravimetric preparation of stock solutions. Validated methods using analogous deuterated BH4 internal standards have achieved LOQ of 0.02-0.5 ng/mL in human plasma [1], supporting pharmacokinetic studies and biomarker analysis in BH4 deficiency disorders, phenylketonuria, and cardiovascular disease research [2].

Clinical Pharmacokinetic Studies of Sapropterin and Sepiapterin Therapeutics

For clinical development programs evaluating oral sapropterin dihydrochloride (Kuvan®) or sepiapterin (CNSA-001), (6R)-Tetrahydro-L-biopterin-d3 serves as the internal standard for quantifying administered drug and endogenous BH4 in patient plasma. The (6R) stereochemistry directly matches the active pharmaceutical ingredient, ensuring that isotope dilution measurements accurately reflect the behavior of the therapeutic agent. Validated LC-MS/MS methods have been successfully applied to support Phase I clinical evaluation of sepiapterin for phenylketonuria and BH4 deficiencies [1].

Metabolic Tracer Studies of BH4 Biosynthesis, Recycling, and Catabolism

The deuterium labeling at the terminal methyl position confers a kinetic isotope effect that reduces CYP450-mediated oxidative degradation by approximately 2- to 10-fold [1]. This enhanced metabolic stability extends the detectable window for the labeled tracer in cell culture and in vivo studies, enabling more complete characterization of BH4 turnover, compartmentalization, and elimination kinetics. The single (6R) enantiomer ensures that tracer behavior reflects biologically active cofactor metabolism rather than the confounding effects of inactive stereoisomers present in diastereomer mixtures [2].

Diagnostic Method Development for Inborn Errors of Pterin Metabolism

In newborn screening and confirmatory diagnostic testing for BH4 deficiency disorders (GTPCH, PTPS, DHPR, and SR deficiencies), accurate quantification of CSF pterin metabolites is essential for differential diagnosis. LC-MS/MS methods utilizing stable isotope-labeled internal standards provide the sensitivity and specificity required to distinguish these disorders based on metabolite patterns [1]. (6R)-Tetrahydro-L-biopterin-d3 (sulfate) supports method validation and routine clinical laboratory implementation of these diagnostic assays, with linear working ranges covering the clinically relevant concentration interval of 3-200 nmol/L in CSF [2].

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